molecular formula C14H18BrNOS B13053921 (E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide

(E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B13053921
M. Wt: 328.27 g/mol
InChI Key: HCRWQLNCXGWPFI-DTQAZKPQSA-N
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Description

(E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide is a synthetic organic compound characterized by its unique structure, which includes a brominated naphthalene ring and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the naphthalene ring .

Scientific Research Applications

(E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The brominated naphthalene ring and sulfinamide group are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(6-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide is unique due to its specific combination of a brominated naphthalene ring and a sulfinamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H18BrNOS

Molecular Weight

328.27 g/mol

IUPAC Name

(NE)-N-(6-bromo-3,4-dihydro-2H-naphthalen-1-ylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C14H18BrNOS/c1-14(2,3)18(17)16-13-6-4-5-10-9-11(15)7-8-12(10)13/h7-9H,4-6H2,1-3H3/b16-13+

InChI Key

HCRWQLNCXGWPFI-DTQAZKPQSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/1\CCCC2=C1C=CC(=C2)Br

Canonical SMILES

CC(C)(C)S(=O)N=C1CCCC2=C1C=CC(=C2)Br

Origin of Product

United States

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